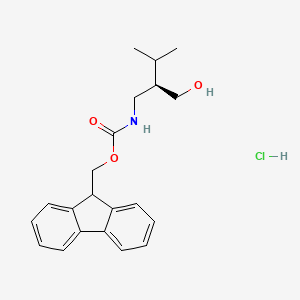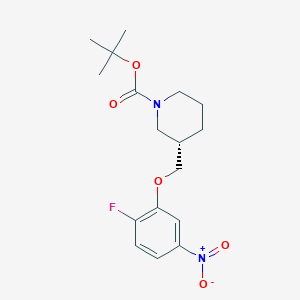
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a nitrophenyl group
Méthodes De Préparation
The synthesis of 1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Cyclohexane is reacted with 3-nitrobenzoyl chloride under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Contains a nitro group but lacks the cyclohexane ring, affecting its physical and chemical properties.
1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a carboxylic acid group, and a nitrophenyl group, which imparts specific chemical and physical properties that are valuable in various research applications.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(16)13(7-2-1-3-8-13)10-5-4-6-11(9-10)14(17)18/h4-6,9H,1-3,7-8H2,(H,15,16) |
Clé InChI |
NXKFPUMLHRUSKG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


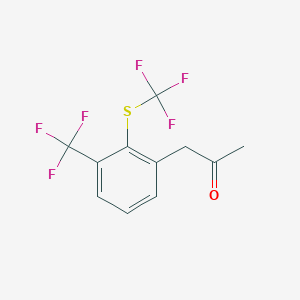
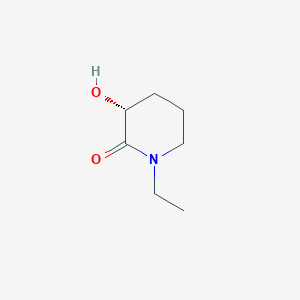
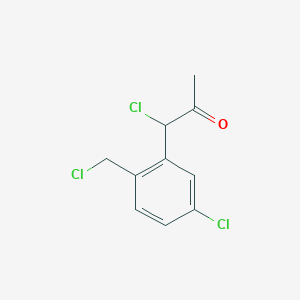
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)


